アクテイン

概要

説明

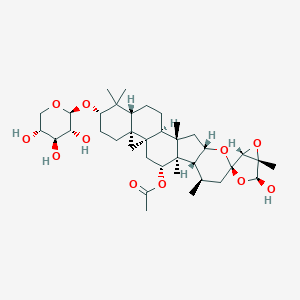

アクテインは、シミシフガ属(例:シミシフガ・ラセモサ(ブラックコホシュ))の根に含まれる天然のトリテルペノイド配糖体です。伝統的にハーブ療法で使用されており、特に更年期症状やその他の婦人科疾患の治療に用いられています。 アクテインは、抗炎症、抗癌、鎮静効果など、潜在的な治療効果の可能性で注目を集めています .

科学的研究の応用

作用機序

アクテインは、複数の分子標的と経路を通じてその効果を発揮します。エストロゲン受容体と相互作用し、その活性を調節し、ホルモンバランスに影響を与えることが示されています。 さらに、アクテインは、細胞増殖、アポトーシス、炎症に関与するJNK / ERKおよびAKT / NF-κB経路を含むさまざまなシグナル伝達経路に影響を与えます .

類似の化合物との比較

アクテインは、シミシフガ属に見られる他のトリテルペノイド配糖体(26-デオキシアクテインやシミゲノールなど)と構造的に似ています。 アクテインは、強力な抗癌作用と鎮静作用など、独自の生物活性組み合わせによって際立っています .

類似の化合物のリスト

- 26-デオキシアクテイン

- シミゲノール

- シミフギン

- フォルモノネチン

生化学分析

Biochemical Properties

Actein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Actein has been shown to interact with estrogen receptors, which are pivotal in mediating its effects on hormone-related pathways. Additionally, Actein influences the activity of cytochrome P450 enzymes, which are essential for drug metabolism. The interactions between Actein and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

Actein exerts significant effects on various cell types and cellular processes. In hormone-responsive cells, such as breast and uterine cells, Actein modulates cell signaling pathways, influencing gene expression and cellular metabolism. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Furthermore, Actein affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Actein involves its binding interactions with estrogen receptors and other biomolecules. Actein acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction leads to changes in gene expression, influencing various cellular processes. Additionally, Actein inhibits the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. These molecular interactions are critical for the therapeutic effects of Actein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Actein have been observed to change over time. Actein is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term studies have shown that Actein can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression. These temporal effects are essential for understanding the potential therapeutic applications of Actein .

Dosage Effects in Animal Models

The effects of Actein vary with different dosages in animal models. At lower doses, Actein has been shown to exert beneficial effects, such as reducing menopausal symptoms and inhibiting cancer cell proliferation. At higher doses, Actein can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for Actein .

Metabolic Pathways

Actein is involved in several metabolic pathways, primarily those related to hormone metabolism. It interacts with enzymes such as cytochrome P450, influencing the metabolism of estrogens and other hormones. Actein also affects metabolic flux, altering the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of Actein .

Transport and Distribution

Within cells and tissues, Actein is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Actein in target tissues, such as the breast and uterus. The transport and distribution of Actein are essential for its therapeutic effects, as they determine the bioavailability and efficacy of the compound .

Subcellular Localization

Actein’s subcellular localization plays a significant role in its activity and function. Actein is primarily localized in the cytoplasm, where it interacts with estrogen receptors and other biomolecules. Additionally, Actein can be found in the nucleus, where it influences gene expression by modulating transcription factors. The subcellular localization of Actein is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .

準備方法

合成経路と反応条件

アクテインの合成には、シミシフガ属の根からの化合物の抽出から始まる複数の工程が含まれます。 抽出プロセスは通常、エタノールやメタノールなどの溶媒を使用して粗抽出物を得ることを伴い、その後、クロマトグラフィー技術を使用して精製されます .

工業的生産方法

アクテインの工業的生産は、主に天然資源からの抽出と精製に基づいています。大規模な抽出には、高度なクロマトグラフィー法を使用して、かなりの量のアクテインを単離することが含まれます。 このプロセスは、化合物の高収率と高純度を確保するために最適化されています .

化学反応の分析

反応の種類

アクテインは、次を含むさまざまな化学反応を起こします。

酸化: アクテインは、酸化されて異なる誘導体を形成することができます。誘導体は、異なる生物活性を持つ場合があります。

還元: 還元反応は、アクテインの官能基を変更することができ、薬理学的特性を変化させる可能性があります。

一般的な試薬と条件

アクテインの化学反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、目的の生成物によって異なり、温度、pH、溶媒の選択が重要な役割を果たします .

生成される主な生成物

科学研究への応用

化学: アクテインは、トリテルペノイド配糖体とその化学的特性を研究するための貴重な化合物として役立ちます。

生物学: 研究により、アクテインは強力な鎮静作用と不安解消作用を持つことが示されており、不安や睡眠障害に対する新しい治療法の開発の候補となっています.

類似化合物との比較

Actein is structurally similar to other triterpenoid glycosides found in Cimicifuga species, such as 26-deoxyactein and cimigenol. actein stands out due to its unique combination of biological activities, including its potent anti-cancer and sedative effects .

List of Similar Compounds

- 26-deoxyactein

- Cimigenol

- Cimifugin

- Formononetin

These compounds share structural similarities with actein but differ in their specific biological activities and therapeutic potential .

生物活性

Actein, a cycloartane triterpenoid glycoside derived from the rhizomes of Cimicifuga foetida (also known as Chinese herb "shengma"), has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the multifaceted biological activities of actein, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Actein

- Chemical Structure : Actein is classified as a triterpene glycoside, which contributes to its bioactivity.

- Source : Primarily extracted from Cimicifuga species, actein has been traditionally used in herbal medicine.

Inhibition of Cancer Cell Proliferation

Actein has been shown to inhibit the proliferation of various cancer cell lines, particularly breast cancer cells. Studies indicate that actein exerts its effects through several mechanisms:

- Cell Cycle Arrest : Actein induces G1 phase cell cycle arrest in cancer cells. For instance, in HER2-positive breast cancer cells (MDA-MB-361), actein treatment led to significant reductions in cyclins and cyclin-dependent kinases, crucial for cell cycle progression .

- Mechanistic Insights : The inhibition of cell proliferation is associated with the downregulation of signaling pathways such as AKT/mTOR and Ras/Raf/MAPK, which are pivotal for cell growth and survival .

Anti-Migration and Anti-Adhesion Effects

Actein not only inhibits proliferation but also affects cell migration and adhesion:

- In Vitro Studies : In human breast cancer cell lines (MDA-MB-231 and MCF-7), actein treatment significantly decreased cell migration and adhesion to extracellular matrix components like collagen. This effect was linked to the downregulation of integrins and matrix metalloproteinases (MMPs) involved in cellular adhesion and migration .

- In Vivo Studies : Using a zebrafish model, actein reduced the number of migrated cells by 74%, demonstrating potent anti-migration activity in a living organism .

The biological activity of actein is mediated through various molecular pathways:

- EGFR/AKT/NF-kB Pathway : Actein suppresses the expression of epidermal growth factor receptor (EGFR) and activates downstream signaling pathways like AKT and NF-kB, which are implicated in cancer progression .

- JNK/ERK Signaling : In endothelial cells, actein downregulated VEGFR1 expression and inhibited JNK and ERK phosphorylation, indicating its role in modulating angiogenesis .

Immunomodulatory Effects

Actein has also been shown to enhance immune responses:

- Cytokine Production : In tumor-bearing mice, actein treatment increased the production of Th1 cytokines (IL-2, IL-12, TNF-α) in a dose-dependent manner. This suggests that actein may bolster anti-tumor immunity through immune modulation .

Case Studies

Several studies have highlighted the efficacy of actein in different cancer models:

特性

IUPAC Name |

[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7033153 | |

| Record name | Actein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18642-44-9 | |

| Record name | Actein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of actein?

A1: Actein exhibits pleiotropic effects, interacting with multiple molecular targets. Studies suggest that actein modulates signaling pathways such as PI3K/Akt [, ], Ras/Raf/MAPK [], and RhoA/ROCK1 []. Additionally, actein appears to influence the expression of genes involved in cell cycle regulation, apoptosis, stress response, and lipid metabolism [, , , , ].

Q2: How does actein influence cell cycle progression in cancer cells?

A2: Actein has demonstrated the ability to induce cell cycle arrest at the G1 phase in various cancer cell lines, including colorectal cancer [], oral squamous cell carcinoma [], and breast cancer []. This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases, essential regulators of cell cycle progression [].

Q3: What is the role of actein in inducing apoptosis in cancer cells?

A3: Actein promotes apoptosis in several cancer cell types. This effect is mediated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating anti-apoptotic proteins like Bcl-2 [, , , ]. Furthermore, actein can enhance the mitochondrial apoptotic pathway by increasing cytochrome c release [, ].

Q4: Does actein impact angiogenesis?

A4: Yes, research suggests that actein possesses anti-angiogenic properties. In vivo studies have shown that actein significantly reduces microvessel density (MVD) in xenograft tumor models, suggesting an inhibitory effect on new blood vessel formation [].

Q5: How does actein protect against methylglyoxal-induced oxidative stress?

A5: Actein exhibits protective effects against methylglyoxal (MG)-induced oxidative stress in osteoblastic cells []. It achieves this by increasing the activity of glyoxalase I, an enzyme crucial for MG detoxification, and elevating levels of reduced glutathione (GSH), a potent antioxidant [].

Q6: Can actein influence mitochondrial function?

A6: Yes, actein has shown the ability to modulate mitochondrial function. Studies indicate that actein can protect against mitochondrial dysfunction induced by MG and antimycin A, an inhibitor of the mitochondrial electron transport chain, by preventing mitochondrial membrane potential dissipation and ATP loss [, ].

Q7: What is the molecular formula and weight of actein?

A7: Actein has a molecular formula of C42H66O12 and a molecular weight of 762.94 g/mol.

Q8: What spectroscopic techniques have been employed to elucidate the structure of actein?

A8: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), fast atom bombardment mass spectrometry (FABMS), and X-ray crystallography have been utilized to determine the structure of actein and its derivatives [, , ].

Q9: Are there specific drug transporters involved in actein's uptake or efflux?

A9: While specific drug transporter interactions with actein have not been extensively studied, a Caco-2 permeability assay suggested that actein might undergo active secretion, implying the involvement of efflux transporters [].

Q10: Does actein interact with drug-metabolizing enzymes?

A10: Detailed investigations on actein's potential to induce or inhibit drug-metabolizing enzymes are currently lacking.

Q11: What types of in vitro assays have been used to study actein's activity?

A11: Various in vitro assays, including cell viability assays (MTT, CCK-8), colony formation assays, flow cytometry for cell cycle and apoptosis analysis, western blotting for protein expression, and real-time PCR for gene expression, have been employed to investigate the effects of actein on various cancer cell lines [, , , , , , , , ].

Q12: What in vivo models have been used to evaluate actein's efficacy?

A12: Several in vivo models, including subcutaneous and xenograft tumor models in mice, have been used to evaluate the antitumor activity of actein [, , , , , ]. Additionally, a zebrafish embryo model has been employed to assess the anti-migratory effects of actein in breast cancer [].

Q13: Are there any reported adverse effects associated with actein?

A13: While actein itself has not been associated with specific adverse effects, black cohosh extracts, which contain actein, have been linked to mild and reversible gastrointestinal disturbances, skin rashes, headaches, dizziness, and breast tenderness in some individuals [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。